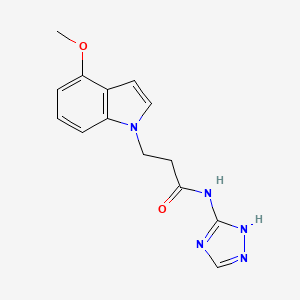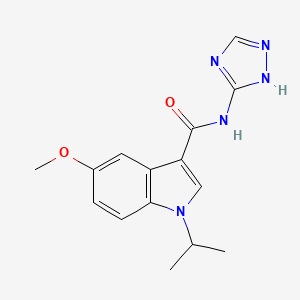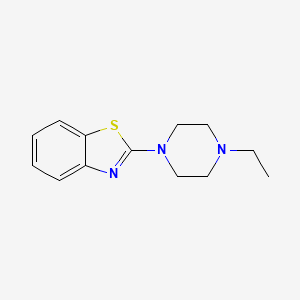
3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a complex structure combining an indole ring, a triazole ring, and a propanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Triazole Formation: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine.
Coupling Reaction: The methoxyindole and triazole intermediates are coupled using a suitable linker, such as a propanamide group, through an amide bond formation reaction. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted indole and triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole and triazole rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The propanamide group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Contains a phenyl ring instead of an indole ring, which can alter its binding properties and overall activity.
3-(4-methoxy-1H-indol-1-yl)propanamide: Does not have the triazole ring, potentially reducing its versatility in chemical reactions and biological interactions.
Uniqueness
The combination of the methoxyindole and triazole rings in 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide provides a unique structural framework that can enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H15N5O2 |
|---|---|
分子量 |
285.30 g/mol |
IUPAC名 |
3-(4-methoxyindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C14H15N5O2/c1-21-12-4-2-3-11-10(12)5-7-19(11)8-6-13(20)17-14-15-9-16-18-14/h2-5,7,9H,6,8H2,1H3,(H2,15,16,17,18,20) |
InChIキー |
FDIJTAJKAIUQQI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159396.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12159397.png)
![N-[3-(acetylamino)phenyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B12159403.png)

![methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B12159422.png)
![Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12159436.png)

![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12159451.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide](/img/structure/B12159453.png)
![methyl 3-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)propanoate](/img/structure/B12159461.png)
![6-(furan-2-yl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12159475.png)
![N'~1~-[(3E)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12159484.png)
![4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12159491.png)
![2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12159493.png)
